molecular formula C19H16ClN B13701215 3-(1-Pyrenyl)azetidine Hydrochloride

3-(1-Pyrenyl)azetidine Hydrochloride

Cat. No.: B13701215
M. Wt: 293.8 g/mol
InChI Key: HGQUBDSFQPBHLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-pyrenyl)azetidine hydrochloride typically involves the reaction of 1-pyrenylamine with a suitable azetidine precursor under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-pyrenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-pyrenyl)azetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-pyrenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-pyrenyl)azetidine
  • 1-pyrenylamine
  • Azetidine hydrochloride

Uniqueness

3-(1-pyrenyl)azetidine hydrochloride is unique due to its specific structure, which combines the pyrene moiety with the azetidine ring. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H16ClN

Molecular Weight

293.8 g/mol

IUPAC Name

3-pyren-1-ylazetidine;hydrochloride

InChI

InChI=1S/C19H15N.ClH/c1-2-12-4-5-14-6-8-16(15-10-20-11-15)17-9-7-13(3-1)18(12)19(14)17;/h1-9,15,20H,10-11H2;1H

InChI Key

HGQUBDSFQPBHLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2.Cl

Origin of Product

United States

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